molecular formula C9H15ClO B14648949 2-(2-Chloroprop-2-EN-1-YL)hexanal CAS No. 54814-08-3

2-(2-Chloroprop-2-EN-1-YL)hexanal

Cat. No.: B14648949
CAS No.: 54814-08-3
M. Wt: 174.67 g/mol
InChI Key: ROQZRZGUIDEKSH-UHFFFAOYSA-N
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Description

2-(2-Chloroprop-2-en-1-yl)hexanal is an organic compound characterized by the presence of a chlorinated propenyl group attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroprop-2-en-1-yl)hexanal typically involves the reaction of 2,3-dichloropropene with thiourea to form (2-Chloroprop-2-en-1-yl)isothiouronium chloride. This intermediate is then treated with a mixture of hydrazine hydrate and alkali to yield the desired product . The reaction conditions are mild, and the yields can be as high as 93% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroprop-2-en-1-yl)hexanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine hydrate, alkali, and various oxidizing and reducing agents. The reaction conditions are typically mild, ensuring high yields and minimal side reactions .

Major Products Formed

The major products formed from the reactions of this compound include allenyl sulfones, acetonyl sulfones, and various substituted derivatives .

Scientific Research Applications

2-(2-Chloroprop-2-en-1-yl)hexanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloroprop-2-en-1-yl)hexanal involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved include interactions with enzymes and other biological molecules, leading to various biochemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroprop-2-en-1-yl phenyl sulfone
  • 2-Chloroprop-2-en-1-yl methyl sulfone
  • Bis(2-chloroprop-2-en-1-yl)sulfide

Uniqueness

2-(2-Chloroprop-2-en-1-yl)hexanal is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and make it suitable for diverse applications in research and industry .

Properties

CAS No.

54814-08-3

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2-(2-chloroprop-2-enyl)hexanal

InChI

InChI=1S/C9H15ClO/c1-3-4-5-9(7-11)6-8(2)10/h7,9H,2-6H2,1H3

InChI Key

ROQZRZGUIDEKSH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=C)Cl)C=O

Origin of Product

United States

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